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Compound of Interest

Compound Name: Roginolisib

Cat. No.: B2511894

This technical support center provides researchers, scientists, and drug development
professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing
Roginolisib (I0A-244) dosage to minimize toxicity while maintaining efficacy.

Frequently Asked Questions (FAQS)

Q1: What is the mechanism of action of Roginolisib and how does it relate to its toxicity
profile?

Al: Roginolisib is a highly selective, orally active, and allosteric inhibitor of phosphoinositide
3-kinase delta (PI13Kd).[1][2] PI3Kd is a key enzyme in the PI3K/Akt/mTOR signaling pathway,
which is crucial for the growth, proliferation, and survival of certain cancer cells.[3] By inhibiting
PI13Kd, Roginolisib can suppress tumor cell growth.[3] Additionally, Roginolisib has been
shown to reduce the number of regulatory T cells (Tregs), which can suppress the body's anti-
cancer immune response.[4] The toxicity profile of Roginolisib is linked to its on-target
inhibition of PI3Kd, which is also expressed in healthy immune cells. However, its high
selectivity and unique allosteric binding mechanism are thought to contribute to its favorable
safety profile compared to other PI3K inhibitors.

Q2: What are the most common toxicities observed with Roginolisib in preclinical and clinical
studies?

A2: In preclinical studies with dogs, dose-dependent skin and gastrointestinal toxicities were
observed. Lymphoid tissue toxicity was seen in both rats and dogs. In clinical trials,
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Roginolisib has been generally well-tolerated. The most common adverse events (AES) are
typically low-grade (Grade 1 and 2) and transient. These include diarrhea and elevations in
liver enzymes (AST/ALT). Grade 3 toxicities are less common and have also been reported as
transient. Importantly, no dose-limiting toxicities have been observed in clinical trials to date.

Q3: What is the recommended Phase 2 dose (RP2D) of Roginolisib and how was it
determined?

A3: The recommended Phase 2 dose (RP2D) for Roginolisib is 80 mg administered orally
once daily. This dose was determined through a dose-escalation study (part of the DIONE-01
trial) that evaluated doses of 10 mg, 20 mg, 40 mg, and 80 mg daily. The 80 mg dose was
selected based on its favorable safety profile and evidence of clinical activity.

Q4: How can | monitor for and manage potential Roginolisib-related toxicities in my
experiments?

A4: For preclinical in vivo studies, closely monitor animals for clinical signs of toxicity,
particularly skin abnormalities (rashes, lesions) and gastrointestinal issues (diarrhea, weight
loss). Regular blood work to monitor liver enzymes and lymphocyte counts is also
recommended. For in vitro studies, a variety of assays can be employed to assess cytotoxicity
and specific organ-level toxicities. Detailed protocols for assessing gastrointestinal, skin, and
lymphoid toxicity are provided in the "Experimental Protocols" section below.
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Issue

Potential Cause

Recommended Action

Unexpectedly high cytotoxicity

in vitro

- Cell line sensitivity- Off-target
effects at high concentrations-

Incorrect dosage calculation

- Perform a dose-response
curve to determine the IC50 for
your specific cell line.- Ensure
the concentrations used are
relevant to the clinically
achievable plasma
concentrations.- Double-check
all calculations and stock

solution concentrations.

Inconsistent results in toxicity

assays

- Variability in experimental
technique- Reagent quality-

Passage number of cell lines

- Standardize all steps of the
experimental protocol.- Use
fresh, high-quality reagents.-
Use cell lines within a
consistent and low passage

number range.

Difficulty in assessing lymphoid

toxicity in vivo

- Insensitive endpoints-
Inappropriate timing of

assessment

- Include both histopathology
of lymphoid organs (spleen,
thymus, lymph nodes) and
immunophenotyping by flow
cytometry to assess changes
in lymphocyte subpopulations.-
Conduct assessments at
multiple time points to capture

both acute and chronic effects.

Data Presentation
Preclinical Toxicity of Roginolisib
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. Observed
Species Dose L NOAEL
Toxicities
Rat 2100 mg/kg General toxicity 15 mg/kg
Epithelial lesions of i
Dog 5 mg/kg ) Not determined
the skin
Necrotizing damage of
intestinal epithelia,
=15 mg/kg digestive mucosa,
liver, and skin
toxicities
Higher incidence of
>30 mg/kg

mortality

NOAEL: No-Observed-Adverse-Effect-Level (Data sourced from preclinical toxicology studies)

Clinically Observed Adverse Events with Roginolisib

(DIONE-01 Trial)

Dose

Grade 1 & 2
Adverse Events

Grade 3 Adverse
Events

Dose-Limiting
Toxicities

10 mg, 20 mg, 40 mg
(Solid Tumors)

Transient diarrhea,
AST/ALT elevation

Not specified in detail,
but overall low

incidence

None reported

20 mg (Follicular
Lymphoma)

Not specified in detail

Transient toxicities
(25% of patients)

None reported

80 mg (Solid Tumors

Transient toxicities

& Follicular Not specified in detail (25% of patients in FL ~ None reported
Lymphoma) cohort)
80 mg .
<7% considered
(Recommended Overall, well-tolerated None reported

Phase 2 Dose)

related to roginolisib
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(Data compiled from abstracts of the DIONE-01 trial)

Experimental Protocols

In Vitro Gastrointestinal Toxicity Assessment using
Intestinal Organoids

This protocol is adapted from established methods for drug toxicity screening using 3D
intestinal organoids.

Objective: To assess the cytotoxic effects of Roginolisib on intestinal epithelial cells in a
physiologically relevant 3D model.

Materials:

Human intestinal organoids (e.g., derived from primary tissue or iPSCs)

Matrigel® or other suitable basement membrane matrix

Intestinal organoid growth medium

Roginolisib stock solution (in DMSO)

96-well plates (white, clear bottom for microscopy)

Cell viability assay reagent (e.g., CellTiter-Glo® 3D)

Luminometer

Protocol:

e Organoid Culture and Seeding:

o Culture and expand intestinal organoids according to standard protocols.

o Dissociate organoids into small fragments.

o Resuspend organoid fragments in Matrigel® at a density suitable for seeding in a 96-well
plate.
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o Dispense 10 pL of the organoid-Matrigel® suspension into the center of each well of a pre-
warmed 96-well plate.

o Incubate at 37°C for 15-20 minutes to allow the Matrigel® to solidify.
o Gently add 100 pL of complete intestinal organoid growth medium to each well.
e Dosing:

o Prepare serial dilutions of Roginolisib in growth medium. Include a vehicle control
(DMSO at the same final concentration as the highest Roginolisib dose).

o After 24-48 hours of organoid growth, carefully replace the medium with the medium
containing the different concentrations of Roginolisib or vehicle control.

o Incubate for a duration relevant to the intended in vivo exposure (e.g., 24, 48, or 72
hours).

e Assessment of Cytotoxicity:
o At the end of the treatment period, assess organoid morphology using a microscope.

o Perform a cell viability assay according to the manufacturer's instructions. For CellTiter-
Glo® 3D:

Equilibrate the plate and reagents to room temperature.

Add 100 pL of CellTiter-Glo® 3D reagent to each well.

Mix vigorously to lyse the organoids and release ATP.

Incubate for 30 minutes at room temperature.

Measure luminescence using a plate reader.

o Data Analysis:

o Calculate the percentage of cell viability for each concentration relative to the vehicle
control.
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o Plot the dose-response curve and determine the IC50 value.

In Vitro Skin Toxicity Assessment using Reconstituted
Human Epidermis (RhE) Models

This protocol is based on the OECD Test Guideline 439 for in vitro skin irritation testing.
Objective: To evaluate the potential of Roginolisib to cause skin irritation.

Materials:

o Reconstituted human epidermis (RhE) tissue models (e.g., EpiDerm™, EpiSkin™)

o Assay medium provided by the RhE model manufacturer

» Roginolisib stock solution (in a suitable solvent)

» Positive control (e.g., 5% Sodium Dodecyl Sulfate)

e Negative control (e.g., PBS)

o MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
 |Isopropanol or other formazan extraction solvent

o 24-well plates

Spectrophotometer
Protocol:
o Tissue Preparation:

o Upon receipt, place the RhE tissues in 24-well plates containing pre-warmed assay
medium and incubate overnight at 37°C and 5% CO2.

e Dosing:

o Prepare dilutions of Roginolisib in a suitable vehicle.
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o Remove the assay medium from the wells.

o Topically apply a defined volume (e.g., 25-50 pL) of the Roginolisib solution, positive
control, or negative control directly onto the surface of the RhE tissues.

o Incubate for a specified exposure time (e.g., 60 minutes) at 37°C and 5% CO2.

e Post-Exposure Incubation:

o After the exposure period, thoroughly wash the surface of the tissues with PBS to remove
the test substance.

o Transfer the tissues to new 24-well plates containing fresh, pre-warmed assay medium.

o Incubate for a post-exposure period (e.g., 42 hours) to allow for the development of
cytotoxic effects.

 Viability Assessment (MTT Assay):

o Transfer the RhE tissues to a new 24-well plate containing MTT medium (assay medium
with MTT).

o Incubate for 3 hours at 37°C and 5% CO2. During this time, viable cells will convert the
yellow MTT to a blue formazan precipitate.

o Remove the tissues from the MTT medium and place them in a new plate.
o Add an extraction solvent (e.g., isopropanol) to each well to dissolve the formazan.

o Shake the plate for at least 2 hours at room temperature to ensure complete extraction.

[¢]

Measure the absorbance of the extracted formazan solution using a spectrophotometer at
a wavelength of 570 nm.

o Data Analysis:

o Calculate the percentage of viability for each tissue relative to the negative control.
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o A substance is generally considered an irritant if the tissue viability is reduced to < 50% of
the negative control.

In Vivo Lymphoid Tissue Toxicity Assessment

This protocol outlines a general approach for assessing the impact of Roginolisib on lymphoid
tissues in a rodent model.

Objective: To evaluate the potential immunotoxicity of Roginolisib by examining lymphoid
organs.

Materials:

e Rodents (e.g., rats or mice)

* Roginolisib formulation for oral administration

» Vehicle control

o Standard toxicology study equipment

e Formalin (10% neutral buffered) for tissue fixation

¢ Flow cytometry antibodies for lymphocyte subpopulation analysis (e.g., anti-CD3, -CD4, -
CDS8, -B220 for mice)

e Flow cytometer
Protocol:
e Animal Dosing and Observation:
o Acclimate animals to the study conditions.

o Administer Roginolisib orally once daily for a specified duration (e.g., 28 days). Include a
vehicle control group.

o Monitor animals daily for clinical signs of toxicity. Record body weights regularly.
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e Necropsy and Tissue Collection:

o

At the end of the study, euthanize the animals.

[¢]

Perform a thorough gross necropsy.

o

Collect lymphoid organs: spleen, thymus, and draining lymph nodes (e.g., mesenteric).

[e]

Weigh the spleen and thymus.
o Histopathology:
o Fix the collected lymphoid organs in 10% neutral buffered formalin.

o Process the tissues for paraffin embedding, sectioning, and staining with hematoxylin and
eosin (H&E).

o A veterinary pathologist should perform a microscopic examination of the tissues,
evaluating for changes in cellularity, architecture, and the presence of any lesions in
different compartments of the lymphoid organs.

e Immunophenotyping (Flow Cytometry):

o At necropsy, collect a portion of the spleen and/or lymph nodes in a suitable medium (e.qg.,
RPMI) for single-cell suspension preparation.

o Prepare single-cell suspensions from the lymphoid tissues.

o Stain the cells with a panel of fluorescently labeled antibodies specific for different
lymphocyte subpopulations.

o Acquire the stained cells on a flow cytometer.
e Data Analysis:

o Analyze the histopathology findings for any treatment-related changes in lymphoid organ
structure.
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o Analyze the flow cytometry data to determine the relative and absolute numbers of
different lymphocyte populations (e.g., T cells, B cells, helper T cells, cytotoxic T cells).

o Compare the data from the Roginolisib-treated groups to the vehicle control group to
identify any significant changes.

Mandatory Visualizations
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Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of Roginolisib.
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Caption: General experimental workflow for assessing Roginolisib toxicity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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